An In-depth Technical Guide to 3,5,5-Trimethylhexanal (CAS 5435-64-3)
An In-depth Technical Guide to 3,5,5-Trimethylhexanal (CAS 5435-64-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5,5-Trimethylhexanal (CAS 5435-64-3), a branched-chain aliphatic aldehyde. It details the compound's chemical and physical properties, primary synthesis methodologies, key chemical reactions, and significant industrial applications. The guide also incorporates detailed protocols for its synthesis and analytical characterization, alongside critical safety, handling, and toxicological information. This document serves as a vital resource for professionals engaged in chemical synthesis, fragrance development, and materials science, offering both foundational knowledge and practical, field-proven insights into the compound's utility and handling.
Introduction
3,5,5-Trimethylhexanal, also known as isononylaldehyde, is a nine-carbon fatty aldehyde with the chemical formula C₉H₁₈O.[1][2] Its structure is characterized by a hexanal backbone with three methyl groups at the 3 and 5 positions, which imparts significant steric hindrance and influences its reactivity and organoleptic properties.[1][3] This compound is a colorless liquid with a characteristic aldehydic odor, often described as green, citrusy, and floral.[1][4] It is primarily utilized as a versatile intermediate in the synthesis of various high-value chemicals and as a functional ingredient in the flavor and fragrance industry.[2][5]
Chemical and Physical Properties
The physicochemical properties of 3,5,5-Trimethylhexanal are crucial for its handling, application, and process design. Its branched nature distinguishes its properties from linear aldehydes. The compound is a flammable liquid and is only slightly soluble in water but shows good solubility in organic solvents.[3][6]
Table 1: Physicochemical Properties of 3,5,5-Trimethylhexanal
| Property | Value | Source(s) |
| CAS Number | 5435-64-3 | [2][4] |
| Molecular Formula | C₉H₁₈O | [2][6] |
| Molecular Weight | 142.24 g/mol | [1][2][6] |
| IUPAC Name | 3,5,5-trimethylhexanal | [6] |
| Synonyms | Isononylaldehyde, Vandor B, tert-Butylisopentanal | [2][6][7] |
| Appearance | Colorless liquid | [3][8] |
| Odor | Aldehydic, green, citrus, earthy | [1][9] |
| Boiling Point | 173 °C (at 760 mmHg); 67-68 °C (at 2.5 mmHg) | [2][4][6] |
| Melting Point | < -60 °C | [6] |
| Density | 0.817 - 0.820 g/mL at 20-25 °C | [2][6][9] |
| Flash Point | 46 - 47 °C (116 °F) (closed cup) | [2][6][10] |
| Water Solubility | ~100 mg/L (0.01%) at 20 °C | [2][6] |
| Log P (octanol/water) | 2.48 - 3.09 | [1][10] |
| Refractive Index (n20/D) | 1.421 | [2][9] |
Synthesis and Manufacturing
The primary industrial route for synthesizing 3,5,5-Trimethylhexanal is the hydroformylation (also known as the oxo reaction) of diisobutylene.[1][6][9] This process is a cornerstone of industrial organic synthesis, allowing for the efficient conversion of an alkene into an aldehyde. The choice of diisobutylene as a feedstock is economically driven, as it is readily available from petrochemical sources.
The reaction involves treating diisobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure in the presence of a metal catalyst.[1][11] Rhodium-based catalysts are often preferred due to their high activity and selectivity under milder conditions compared to older cobalt-based systems.[1][11]
Caption: Industrial synthesis via hydroformylation of diisobutylene.
Experimental Protocol: Laboratory-Scale Hydroformylation
This protocol describes a representative synthesis. Disclaimer: This procedure must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
-
Reactor Preparation: A high-pressure stainless-steel autoclave is charged with diisobutylene and an appropriate organic solvent (e.g., toluene).
-
Catalyst Introduction: A rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂) and phosphine ligands are added to the reactor under an inert atmosphere (e.g., nitrogen or argon).[1] The use of specific ligands helps to control the selectivity of the reaction.
-
Reaction Conditions: The reactor is sealed and purged several times with synthesis gas (CO/H₂, typically a 1:1 to 1:2 molar ratio).[11] The pressure is increased to 1-6 MPa, and the temperature is raised to 90-120 °C.[1][11]
-
Monitoring: The reaction is stirred for 3-8 hours, during which the pressure drop is monitored to gauge the consumption of synthesis gas.[1]
-
Work-up and Isolation: After cooling and venting the reactor, the crude product mixture is removed. The catalyst is typically separated, and the organic phase is washed.
-
Purification: The final product, 3,5,5-Trimethylhexanal, is isolated and purified by fractional distillation under reduced pressure to achieve high purity (>95%).[8][12]
-
Analysis: The purity and identity of the final product are confirmed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Reactivity and Mechanisms
The reactivity of 3,5,5-Trimethylhexanal is dominated by its aldehyde functional group. However, the significant steric bulk from the methyl groups at the 3 and 5 positions can influence reaction rates compared to linear aldehydes.
-
Oxidation: Like other aldehydes, it can be readily oxidized to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[1] This is a common transformation that can occur even with atmospheric oxygen, necessitating storage under an inert atmosphere.[8]
-
Reduction: The aldehyde can be reduced to the primary alcohol, 3,5,5-trimethylhexan-1-ol, using standard reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.[1][13] This alcohol is also a valuable fragrance ingredient.[8][13]
-
Condensation Reactions: The presence of alpha-hydrogens allows 3,5,5-Trimethylhexanal to participate in base- or acid-catalyzed aldol-type condensation reactions, forming larger molecules.[3][12]
-
Reaction with Hydrogen Sulfide: It reacts with hydrogen sulfide to form gem-dithiols, which are useful intermediates in further chemical synthesis.[1][2][9]
Caption: Key oxidation and reduction pathways for 3,5,5-Trimethylhexanal.
Applications and Industrial Relevance
The unique combination of a reactive aldehyde group and a branched alkyl chain makes 3,5,5-Trimethylhexanal a valuable molecule in several industries.
-
Fragrances and Flavors: It is used in perfume compositions, often as a powerful masking agent or to impart fresh, green, and citrus notes in fine fragrances, deodorizers, and room fresheners.[1][4][9] It is recognized as a flavoring agent by the FDA and is listed by the International Fragrance Association (IFRA).[6]
-
Chemical Intermediate: This is its primary role. It serves as a building block for more complex molecules.[1][2]
-
Lubricants and Plasticizers: The corresponding alcohol (3,5,5-trimethylhexan-1-ol) and acid are used to manufacture high-performance lubricants, lubricant additives, and plasticizers.[5][8]
-
Vitamin Synthesis: It is a key intermediate in the industrial synthesis of isophytol, which is a precursor to Vitamin E.[4]
-
Pharmaceuticals and Agrochemicals: Its structure makes it a versatile starting material for creating terpenoids and other bioactive molecules with potential applications in the pharmaceutical and agrochemical sectors.[2][4]
-
Analytical Methodologies
Ensuring the purity of 3,5,5-Trimethylhexanal is critical for its industrial applications, especially in fragrance and pharmaceutical synthesis.
Gas Chromatography (GC)
Gas chromatography is the principal analytical method for assessing the purity and quantifying 3,5,5-Trimethylhexanal.[1] Commercial grades typically require a minimum purity of 90-95%.[1][3] The compound's good thermal stability allows for accurate and reproducible quantitative analysis.[1]
Protocol: Purity Analysis by GC
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A nonpolar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable, as retention is based on boiling point and molecular structure.[1]
-
Sample Preparation: Dilute the 3,5,5-Trimethylhexanal sample in a suitable solvent like dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C.
-
-
Analysis: The peak area percentage of 3,5,5-Trimethylhexanal relative to the total peak area provides the purity assessment.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is used for structural confirmation. The spectrum shows a characteristic aldehyde proton signal around δ 9.7 ppm, with complex multiplets for the methylene protons and distinct signals for the non-equivalent methyl groups.[1][14]
-
Mass Spectrometry (MS): GC-MS is used for identification, providing a fragmentation pattern that serves as a chemical fingerprint for the molecule.[7]
Safety, Handling, and Toxicology
Proper handling of 3,5,5-Trimethylhexanal is essential due to its flammability and potential for irritation.
Table 2: GHS Hazard Information and Toxicological Data
| Parameter | Classification / Value | Source(s) |
| GHS Pictograms | Flammable liquid, Skin irritant/sensitizer | [4][15] |
| Hazard Statements | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction) | [15] |
| Precautionary Statements | P210, P233, P280, P302+P352 | [10][15] |
| Acute Oral Toxicity (LD50, rat) | 3240 mg/kg | [1][10] |
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and flame-retardant clothing.[10][15] Use in a well-ventilated area or under a chemical fume hood.[10] Keep away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools and take measures to prevent static discharge.[10][15]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10][16] Keep containers tightly closed.[1][15] Due to its reactivity with oxygen, long-term storage under an inert gas atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[1][10][15]
Environmental Fate
Understanding the environmental behavior of 3,5,5-Trimethylhexanal is important for risk assessment.
-
Soil Mobility: With an estimated organic carbon-water partition coefficient (Koc) of 62, the compound is expected to have high mobility in soil.[17][18]
-
Volatilization: The estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces is an important fate process.[17][18] The volatilization half-life from a model river is estimated to be around 4 hours.[18]
-
Bioconcentration: The estimated bioconcentration factor (BCF) of 47 suggests a moderate potential for bioconcentration in aquatic organisms.[17]
Conclusion
3,5,5-Trimethylhexanal is a commercially significant branched aldehyde with a well-defined profile of properties, synthesis routes, and applications. Its primary value lies in its role as a versatile chemical intermediate, particularly in the production of fragrances, lubricants, and polymers. The industrial synthesis via hydroformylation is efficient and scalable. While it presents manageable hazards related to flammability and irritation, established safety protocols allow for its safe handling and use. For researchers and developers, 3,5,5-Trimethylhexanal offers a reactive building block with unique structural characteristics suitable for creating a wide range of derivative compounds.
References
-
LookChem. Cas 5435-64-3, 3,5,5-TRIMETHYLHEXANAL. [Link]
-
PrepChem.com. Synthesis of 3,5,5-trimethylhexanal. [Link]
-
PubChem. 3,5,5-Trimethylhexanal | C9H18O | CID 21574. [Link]
-
LookChem. 3,5,5-TRIMETHYLHEXANAL Safety Data Sheets(SDS). [Link]
-
Scent Friends. 3,5,5-Trimethylhexanal (CAS 5435-64-3): Odor profile, Properties, & IFRA compliance. [Link]
-
Cheméo. Chemical Properties of Hexanal, 3,5,5-trimethyl- (CAS 5435-64-3). [Link]
-
Synerzine. (2018, June 22). 3,5,5-Trimethyl hexenal Safety Data Sheet. [Link]
- Google Patents. (2022).
-
SIELC Technologies. (2018, February 16). 3,5,5-Trimethylhexanal. [Link]
-
Wikipedia. 3,5,5-Trimethyl-hexan-1-ol. [Link]
-
NIST. Hexanal, 3,5,5-trimethyl-. [Link]
-
SpectraBase. 3,5,5-Trimethylhexanol TMS. [Link]
-
FooDB. (2010, April 8). Showing Compound (±)-3,5,5-Trimethylhexanal (FDB020385). [Link]
-
NIST. Hexanal, 3,5,5-trimethyl-. [Link]
Sources
- 1. Buy 3,5,5-Trimethylhexanal | 5435-64-3 [smolecule.com]
- 2. Cas 5435-64-3,3,5,5-TRIMETHYLHEXANAL | lookchem [lookchem.com]
- 3. CAS 5435-64-3: 3,5,5-Trimethylhexanal | CymitQuimica [cymitquimica.com]
- 4. scent.vn [scent.vn]
- 5. 3,5,5-Trimethylhexanal [evonik.com]
- 6. 3,5,5-Trimethylhexanal | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 8. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 9. 3,5,5-TRIMETHYLHEXANAL | 5435-64-3 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 14. 3,5,5-TRIMETHYLHEXANAL(5435-64-3) 1H NMR [m.chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. echemi.com [echemi.com]
- 18. Page loading... [wap.guidechem.com]
